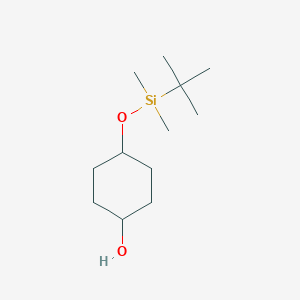

4-((tert-Butyldimethylsilyl)oxy)cyclohexanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O2Si/c1-12(2,3)15(4,5)14-11-8-6-10(13)7-9-11/h10-11,13H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGCCUZRKNCUVJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90339210, DTXSID301190980 | |

| Record name | 4-{[tert-Butyl(dimethyl)silyl]oxy}cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301190980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126931-29-1, 103202-63-7 | |

| Record name | 4-{[tert-Butyl(dimethyl)silyl]oxy}cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301190980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 4-((tert-Butyldimethylsilyl)oxy)cyclohexanol

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: 4-((tert-Butyldimethylsilyl)oxy)cyclohexanol is a valuable synthetic intermediate, featuring a mono-protected diol structure that allows for selective functionalization of the remaining hydroxyl group. This guide details two primary synthetic routes for its preparation: the selective silylation of cyclohexane-1,4-diol and the reduction of 4-(tert-butyldimethylsilyloxy)cyclohexanone. This document provides detailed experimental protocols, tabulated data for key reagents and expected product characteristics, and workflow diagrams to support synthetic planning and execution in research and drug development settings.

Introduction

Cyclohexane-1,4-diol is a versatile building block in the synthesis of Active Pharmaceutical Ingredients (APIs), serving as a precursor to key intermediates like 1,4-cyclohexanedione and 1,4-cyclohexanediamine.[1] The selective protection of one of its two hydroxyl groups is a critical step for sequential, controlled modifications. The use of the tert-butyldimethylsilyl (TBDMS) group is a common strategy in organic synthesis, offering robust protection under many conditions while allowing for selective removal.[2]

The target compound, this compound, provides a cyclohexane scaffold with orthogonal handles for further chemical elaboration, making it a useful intermediate in the synthesis of complex molecules. This guide outlines the most practical methods for its preparation.

Proposed Synthetic Pathways

Two logical and efficient synthetic routes are presented. The choice of pathway may depend on the availability of starting materials and the scale of the synthesis.

Figure 1: Overview of the two primary synthetic routes to the target compound.

Experimental Protocols

Route 1: Selective Mono-Silylation of Cyclohexane-1,4-diol

This method relies on the direct, selective protection of one hydroxyl group of the symmetrical diol. To favor mono-silylation, an excess of the diol relative to the silylating agent can be used, or the silylating agent can be added slowly to a solution of the diol.[3] The protocol below is a standard procedure for such transformations.[2]

Reaction Scheme:

-

Cyclohexane-1,4-diol + TBDMS-Cl —(Imidazole, DMF)→ this compound

Materials and Reagents:

| Reagent | Formula | M.W. ( g/mol ) | M.P. (°C) | B.P. (°C) | Density (g/mL) |

| Cyclohexane-1,4-diol | C₆H₁₂O₂ | 116.16 | 102-106 | 252 | - |

| TBDMS-Cl | C₆H₁₅ClSi | 150.72 | 86-89 | 124-126 | 0.81 |

| Imidazole | C₃H₄N₂ | 68.08 | 90-93 | 256 | - |

| DMF | C₃H₇NO | 73.09 | -61 | 153 | 0.944 |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | -84 | 77 | 0.902 |

| Saturated NH₄Cl | - | - | - | - | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 1124 | - | 2.66 |

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add cyclohexane-1,4-diol (1.0 eq) and imidazole (2.2 eq).

-

Dissolve the solids in anhydrous dimethylformamide (DMF) (approx. 0.5 M concentration relative to the diol).

-

Cool the solution to 0 °C in an ice bath.

-

Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains low.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to separate the desired mono-silylated product from di-silylated by-product and unreacted starting material.

Route 2: Reduction of 4-(tert-Butyldimethylsilyloxy)cyclohexanone

This route utilizes the commercially available silylated ketone, which is reduced to the target alcohol. This method avoids the need for chromatographic separation of mono- and di-protected species.

Reaction Scheme:

-

4-(tert-Butyldimethylsilyloxy)cyclohexanone + NaBH₄ —(Methanol)→ this compound

Materials and Reagents:

| Reagent | Formula | M.W. ( g/mol ) | B.P. (°C) | Density (g/mL) |

| 4-(tert-Butyldimethylsilyloxy)cyclohexanone | C₁₂H₂₄O₂Si | 228.40 | 85 (1 mmHg) | 0.909 |

| Sodium Borohydride (NaBH₄) | NaBH₄ | 37.83 | - | - |

| Methanol (MeOH) | CH₄O | 32.04 | 64.7 | 0.792 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 39.6 | 1.326 |

Procedure:

-

Dissolve 4-(tert-butyldimethylsilyloxy)cyclohexanone (1.0 eq) in methanol (approx. 0.2 M concentration) in a round-bottom flask.[4]

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction by TLC until the starting ketone is fully consumed.

-

Carefully quench the reaction by the dropwise addition of water at 0 °C to decompose excess NaBH₄.

-

Remove the methanol under reduced pressure.

-

Add water to the residue and extract the product with dichloromethane (DCM) (3x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter and concentrate the solvent to yield the product, which can be further purified by column chromatography if necessary.

Product Characterization

The following table summarizes the expected physical and spectroscopic properties of the final product.

| Property | Expected Value |

| Molecular Formula | C₁₂H₂₆O₂Si |

| Molecular Weight | 230.42 g/mol |

| Appearance | Colorless oil or low-melting solid |

| ¹H NMR (CDCl₃) | δ ~3.6-4.1 (m, 2H, CH-O), 1.4-2.0 (m, 8H, cyclohexane CH₂), 0.89 (s, 9H, C(CH₃)₃), 0.05 (s, 6H, Si(CH₃)₂) |

| ¹³C NMR (CDCl₃) | δ ~68-72 (CH-OH), ~65-69 (CH-OSi), ~30-35 (cyclohexane CH₂), 25.9 (C(CH₃)₃), 18.2 (C(CH₃)₃), -4.7 (Si(CH₃)₂) |

| IR (neat, cm⁻¹) | ~3300 (br, O-H stretch), 2950-2850 (C-H stretch), ~1250 (Si-CH₃), ~1100 (C-O stretch), ~835 (Si-C stretch) |

| Mass Spec (EI) | Expected fragments: [M-C(CH₃)₃]⁺ |

Note: Specific chemical shifts (δ) will depend on whether the cis or trans isomer is formed and isolated. The reduction in Route 2 will likely produce a mixture of cis and trans isomers.

Application in Synthetic Workflows

The mono-protection of cyclohexane-1,4-diol is a key strategic step that enables selective chemistry at the free hydroxyl group. The TBDMS-protected alcohol can undergo a variety of transformations (e.g., oxidation, substitution, etherification) while the silylated position remains inert. This is crucial in multi-step syntheses of complex pharmaceutical targets.

Figure 2: Synthetic utility of the mono-protected diol as a key intermediate.

References

An In-depth Technical Guide to the Stereoselective Synthesis of cis-4-((tert-Butyldimethylsilyl)oxy)cyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and highly stereoselective synthetic route to cis-4-((tert-Butyldimethylsilyl)oxy)cyclohexanol. The synthesis is strategically designed in three key stages, commencing with the selective protection of a symmetrical diol, followed by a mild oxidation, and culminating in a diastereoselective reduction to yield the target cis-isomer with high fidelity. This guide offers detailed experimental protocols, quantitative data analysis, and visual representations of the synthetic workflow to support researchers in the fields of organic synthesis and medicinal chemistry.

Synthetic Strategy Overview

The stereoselective synthesis of cis-4-((tert-Butyldimethylsilyl)oxy)cyclohexanol is achieved through a three-step sequence starting from the readily available and inexpensive 1,4-cyclohexanediol. The overall transformation is depicted below:

Figure 1: Overall synthetic pathway for cis-4-((tert-Butyldimethylsilyl)oxy)cyclohexanol.

The key to achieving the desired cis-stereochemistry lies in the final reduction step, where a sterically hindered hydride reagent is employed to control the facial selectivity of the hydride attack on the intermediate ketone.

Experimental Protocols

Step 1: Selective Mono-tert-butyldimethylsilylation of 1,4-Cyclohexanediol

This initial step focuses on the selective protection of one of the two hydroxyl groups of 1,4-cyclohexanediol. To favor the formation of the mono-protected product, an excess of the diol is used relative to the silylating agent.

Protocol:

-

To a stirred solution of 1,4-cyclohexanediol (2.0 equivalents) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add imidazole (1.5 equivalents).

-

Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.0 equivalent) in anhydrous DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-((tert-Butyldimethylsilyl)oxy)cyclohexan-1-ol.

Step 2: Oxidation of 4-((tert-Butyldimethylsilyl)oxy)cyclohexan-1-ol

The secondary alcohol of the mono-protected diol is then oxidized to the corresponding ketone using a mild oxidizing agent to avoid cleavage of the silyl ether protecting group. The Dess-Martin periodinane (DMP) oxidation is a suitable method for this transformation.[1][2][3]

Protocol:

-

To a stirred solution of 4-((tert-Butyldimethylsilyl)oxy)cyclohexan-1-ol (1.0 equivalent) in anhydrous dichloromethane (DCM, 0.2 M) at room temperature, add sodium bicarbonate (3.0 equivalents).

-

Add Dess-Martin periodinane (1.5 equivalents) portion-wise over 15 minutes.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

-

Stir vigorously for 30 minutes until the layers become clear.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-((tert-Butyldimethylsilyl)oxy)cyclohexan-1-one.

An alternative mild oxidation method that can be employed is the Swern oxidation, which utilizes oxalyl chloride and dimethyl sulfoxide (DMSO) at low temperatures.[4][5][6][7][8]

Step 3: Stereoselective Reduction of 4-((tert-Butyldimethylsilyl)oxy)cyclohexan-1-one

This crucial step establishes the cis-stereochemistry of the final product. The use of a sterically demanding reducing agent, such as L-Selectride®, favors the equatorial attack of the hydride on the cyclohexanone ring, leading to the formation of the axial (cis) alcohol.[9][10][11][12]

Protocol:

-

In a flame-dried, round-bottom flask under an inert atmosphere, dissolve 4-((tert-Butyldimethylsilyl)oxy)cyclohexan-1-one (1.0 equivalent) in anhydrous tetrahydrofuran (THF, 0.1 M).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add L-Selectride® (1.2 equivalents, 1.0 M solution in THF) dropwise to the stirred solution.

-

Stir the reaction mixture at -78 °C for 3-4 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, carefully quench the reaction at -78 °C by the slow, dropwise addition of water, followed by a 3 M aqueous solution of sodium hydroxide and 30% hydrogen peroxide.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford cis-4-((tert-Butyldimethylsilyl)oxy)cyclohexanol.

Data Presentation

The following tables summarize the expected quantitative data for each step of the synthesis. The values are based on typical yields and selectivities reported for analogous reactions in the literature.

Table 1: Reagents and Expected Yields

| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |

| 1 | 1,4-Cyclohexanediol | TBDMSCl, Imidazole | 4-((tert-Butyldimethylsilyl)oxy)cyclohexan-1-ol | 50-60% |

| 2 | 4-((tert-Butyldimethylsilyl)oxy)cyclohexan-1-ol | Dess-Martin Periodinane | 4-((tert-Butyldimethylsilyl)oxy)cyclohexan-1-one | 85-95% |

| 3 | 4-((tert-Butyldimethylsilyl)oxy)cyclohexan-1-one | L-Selectride® | cis-4-((tert-Butyldimethylsilyl)oxy)cyclohexanol | 80-90% |

Table 2: Stereoselectivity of the Reduction Step

| Reducing Agent | Diastereomeric Ratio (cis:trans) | Reference |

| L-Selectride® | >95:5 | [9] |

| Sodium Borohydride | ~20:80 (favoring trans) | N/A |

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental procedures.

Figure 2: Workflow for the selective monosilylation of 1,4-cyclohexanediol.

References

- 1. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 2. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 3. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]

- 4. Swern Oxidation [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. gchemglobal.com [gchemglobal.com]

- 7. Swern Oxidation | TCI Deutschland GmbH [tcichemicals.com]

- 8. Swern oxidation - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. L-selectride - Wikipedia [en.wikipedia.org]

- 11. L-selectride-mediated highly diastereoselective asymmetric reductive aldol reaction: access to an important subunit for bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A General and Simple Diastereoselective Reduction by l-Selectride: Efficient Synthesis of Protected (4S,5S)-Dihydroxy Amides - PMC [pmc.ncbi.nlm.nih.gov]

Preparation of trans-4-((tert-Butyldimethylsilyl)oxy)cyclohexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of trans-4-((tert-Butyldimethylsilyl)oxy)cyclohexanol, a valuable intermediate in organic synthesis. The document details the experimental protocol for its preparation via the selective monosilylation of trans-1,4-cyclohexanediol, presents key quantitative data in a structured format, and illustrates the experimental workflow and reaction mechanism.

Synthetic Strategy and Reaction Principle

The preparation of trans-4-((tert-Butyldimethylsilyl)oxy)cyclohexanol is achieved through the selective protection of one of the two hydroxyl groups of trans-1,4-cyclohexanediol. This is accomplished using tert-butyldimethylsilyl chloride (TBDMS-Cl) as the silylating agent. The steric bulk of the TBDMS group allows for the preferential reaction with one of the hydroxyl groups, yielding the mono-protected product. The reaction is typically carried out in the presence of a base, such as triethylamine, and a catalyst, like 4-(dimethylamino)pyridine (DMAP), in an appropriate organic solvent.

Experimental Protocol

The following protocol is adapted from a convenient procedure for the monosilylation of symmetric diols.

Materials:

-

trans-1,4-Cyclohexanediol

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Triethylamine (Et3N)

-

4-(Dimethylamino)pyridine (DMAP)

-

Methylene chloride (CH2Cl2)

-

Diethyl ether (Et2O)

-

10% aqueous Sodium bisulfate (NaHSO4)

-

10% aqueous Potassium carbonate (K2CO3)

-

Anhydrous sodium sulfate (Na2SO4)

-

Ethyl acetate

-

Hexane

Procedure:

-

To a solution of trans-1,4-cyclohexanediol (1.0 eq) in methylene chloride are sequentially added triethylamine (1.4 eq), 4-(dimethylamino)pyridine (0.02 eq), and tert-butyldimethylsilyl chloride (1.0 eq) at room temperature.

-

The reaction mixture is stirred for 4 hours at room temperature.

-

Upon completion, the reaction mixture is poured into diethyl ether.

-

The organic layer is washed successively with two portions of 10% aqueous sodium bisulfate and one portion of 10% aqueous potassium carbonate.

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure trans-4-((tert-Butyldimethylsilyl)oxy)cyclohexanol.

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis and characterization of trans-4-((tert-Butyldimethylsilyl)oxy)cyclohexanol.

Table 1: Reaction Parameters and Yield

| Parameter | Value |

| Starting Material | trans-1,4-Cyclohexanediol |

| Reagents | TBDMS-Cl, Et3N, DMAP |

| Solvent | Methylene Chloride |

| Reaction Time | 4 hours |

| Reaction Temperature | Room Temperature |

| Yield | 85% |

Table 2: Spectroscopic Data for trans-4-((tert-Butyldimethylsilyl)oxy)cyclohexanol

| Spectroscopic Technique | Data |

| Infrared (IR) | 3620, 3460, 1380, 1365 cm⁻¹ |

| ¹H NMR (CDCl₃) | δ 3.9-3.4 (br m, 2H), 2.76 (br s, 1H), 1.9-1.4 (m, 8H), 0.90 (s, 9H), 0.02 (s, 6H) |

| ¹³C NMR (CDCl₃) | δ 71.3, 64.9, 36.1, 33.6, 25.8, 18.2, -4.8 |

| Mass Spectrometry (MS) | m/e (relative intensity) 173 (M⁺ - t-Bu, 4), 81 (100), 75 (58) |

Visualizations

The following diagrams illustrate the experimental workflow and the proposed reaction mechanism.

Caption: Experimental workflow for the synthesis of the target compound.

physical and chemical properties of 4-((tert-Butyldimethylsilyl)oxy)cyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 4-((tert-Butyldimethylsilyl)oxy)cyclohexanol, a versatile intermediate in organic synthesis and potential tool compound in medicinal chemistry.

Core Properties

| Property | Value | Reference |

| CAS Number | 126931-29-1 | [1] |

| IUPAC Name | 4-{[tert-butyl(dimethyl)silyl]oxy}cyclohexanol | |

| Molecular Formula | C₁₂H₂₆O₂Si | |

| Molecular Weight | 230.42 g/mol | |

| Physical Form | Colorless to Yellow Liquid or Semi-Solid or Solid | |

| Storage Temperature | Keep in dark place, inert atmosphere, 2-8°C | |

| Purity | Typically available at 95% or 97% | [2] |

Chemical Structure and Identifiers

-

InChI Code: 1S/C12H26O2Si/c1-12(2,3)15(4,5)14-11-8-6-10(13)7-9-11/h10-11,13H,6-9H2,1-5H3

-

InChI Key: XGCCUZRKNCUVJK-UHFFFAOYSA-N

-

SMILES Code: OC1CCC(O--INVALID-LINK--(C(C)(C)C)C)CC1[3]

Spectroscopic Data

While specific spectra are not publicly available, the following spectroscopic techniques are standard for the characterization of this compound:

-

¹H NMR: Proton Nuclear Magnetic Resonance spectroscopy would confirm the presence of the tert-butyl, dimethylsilyl, and cyclohexanol protons, with characteristic chemical shifts and coupling patterns.

-

¹³C NMR: Carbon-13 Nuclear Magnetic Resonance spectroscopy would identify all 12 carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the O-H (alcohol) and Si-O-C (silyl ether) functional groups.

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight and provide information about the fragmentation pattern of the molecule.

Experimental Protocols

Synthesis of this compound

A common and reliable method for the synthesis of this compound is the selective silylation of one of the hydroxyl groups of 1,4-cyclohexanediol. The Corey protocol is a widely used procedure for this type of transformation.[4]

Reaction:

Caption: Synthesis of the target compound.

Detailed Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4-cyclohexanediol in a suitable solvent, typically dimethylformamide (DMF).[4]

-

Addition of Reagents: Add imidazole to the solution, followed by the dropwise addition of tert-butyldimethylsilyl chloride (TBDMS-Cl). The use of imidazole as a base facilitates the reaction.[4]

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine to remove any remaining DMF and imidazole salts.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.[5]

Chemical Properties and Reactivity

Stability

-

General Stability: tert-Butyldimethylsilyl (TBDMS) ethers are significantly more stable than trimethylsilyl (TMS) ethers towards hydrolysis.[4]

-

Acidic Conditions: The silyl ether linkage is susceptible to cleavage under acidic conditions. The rate of cleavage is dependent on the steric hindrance around the silicon atom.

-

Basic Conditions: TBDMS ethers are generally stable to basic conditions.

-

Fluoride Ion Cleavage: The Si-O bond can be readily and selectively cleaved by fluoride ion sources, such as tetrabutylammonium fluoride (TBAF). This is a common method for the deprotection of TBDMS ethers.[4]

Reactivity

The reactivity of this compound is primarily dictated by the free hydroxyl group and the silyl ether moiety.

-

Reactions of the Hydroxyl Group: The free alcohol can undergo typical alcohol reactions, such as oxidation to the corresponding ketone, esterification, and etherification.

-

Reactions of the Silyl Ether: The silyl ether acts as a protecting group for the other hydroxyl function. Its reactivity is mainly centered around its cleavage under acidic or fluoride-mediated conditions to regenerate the diol.

Caption: Key reactivity pathways.

Biological Activity and Applications in Drug Development

While specific biological studies on this compound are not extensively documented in publicly available literature, the strategic use of silyl ethers in medicinal chemistry suggests potential applications.

-

Prodrug Strategies: The silyl ether moiety can be employed as a prodrug linker. The lability of the Si-O bond under certain physiological conditions (e.g., acidic tumor microenvironments) could be exploited for targeted drug release. The rate of hydrolysis, and thus drug release, can be tuned by modifying the substituents on the silicon atom.[6]

-

Modulation of Physicochemical Properties: The introduction of a lipophilic tert-butyldimethylsilyl group can significantly alter the physicochemical properties of a parent molecule, such as its solubility and membrane permeability. This can be a valuable tool in drug design to enhance oral bioavailability and cellular uptake.[7]

-

Synthetic Intermediate: The primary application of this compound is as a key intermediate in the multi-step synthesis of complex molecules, including active pharmaceutical ingredients (APIs). Its bifunctional nature, with one hydroxyl group protected and one available for reaction, allows for selective chemical transformations.

Safety and Handling

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P312: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.[8]

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.[9]

References

- 1. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

- 2. 126931-29-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. 126931-29-1|this compound|BLD Pharm [bldpharm.com]

- 4. Silyl ether - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Incorporation and Controlled Release of Silyl Ether Prodrugs from PRINT Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. aksci.com [aksci.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

4-((tert-Butyldimethylsilyl)oxy)cyclohexanol CAS number and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-((tert-Butyldimethylsilyl)oxy)cyclohexanol, a bifunctional organosilicon compound. Due to its protected hydroxyl group, it serves as a valuable intermediate in multi-step organic syntheses, particularly in the development of complex molecules and active pharmaceutical ingredients (APIs). This document outlines its chemical identity, available physicochemical properties, a detailed experimental protocol for its synthesis via ketone reduction, and relevant safety information.

Chemical Identity and Structure

CAS Number: 126931-29-1[1][2][]

IUPAC Name: 4-{[tert-butyl(dimethyl)silyl]oxy}cyclohexanol[1][]

Molecular Formula: C₁₂H₂₆O₂Si

Chemical Structure:

Physicochemical and Safety Data

The following tables summarize the available quantitative data for this compound. It should be noted that while the compound is commercially available, extensive physical property data is not widely published in peer-reviewed literature.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 230.42 g/mol | [1][] |

| Physical Form | Colorless to Yellow Liquid or Semi-Solid/Solid | [1] |

| Purity | Typically ≥95% | [1][4][5] |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Storage Temperature | 2-8°C, under inert atmosphere, protected from light | [1] |

Table 2: Safety and Hazard Information

| Identifier | Code | Description |

| GHS Pictogram | GHS07 | Exclamation mark |

| Signal Word | Warning | |

| Hazard Statements | H302 | Harmful if swallowed |

| H315 | Causes skin irritation | |

| H319 | Causes serious eye irritation | |

| H335 | May cause respiratory irritation | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

Synthetic Workflow

The most direct synthetic route to this compound is the reduction of its corresponding ketone precursor, 4-((tert-Butyldimethylsilyl)oxy)cyclohexanone. This transformation is typically achieved with high efficiency using standard hydride reducing agents.

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound. This procedure is based on well-established methods for the reduction of substituted cyclohexanones.[6][7][8]

Synthesis of this compound via Ketone Reduction

Objective: To prepare this compound by the sodium borohydride reduction of 4-((tert-Butyldimethylsilyl)oxy)cyclohexanone.

Materials:

-

4-((tert-Butyldimethylsilyl)oxy)cyclohexanone

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether or Dichloromethane

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-((tert-Butyldimethylsilyl)oxy)cyclohexanone (1.0 eq) in anhydrous methanol (approx. 10-15 mL per gram of ketone).

-

Cool the resulting solution to 0°C in an ice bath.

-

While stirring, slowly add sodium borohydride (1.1-1.5 eq) to the solution in small portions. Control the rate of addition to manage any effervescence.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

Work-up:

-

Cool the reaction mixture again in an ice bath.

-

Carefully and slowly quench the reaction by the dropwise addition of 1 M HCl to neutralize excess borohydride. Continue addition until gas evolution ceases.

-

Reduce the volume of the mixture by approximately half using a rotary evaporator to remove most of the methanol.

-

Transfer the remaining aqueous residue to a separatory funnel and extract with diethyl ether or dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash sequentially with deionized water (1 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification: The crude product can be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure this compound as a mixture of cis and trans isomers.

References

- 1. This compound | 126931-29-1 [sigmaaldrich.com]

- 2. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

- 4. aksci.com [aksci.com]

- 5. 126931-29-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. drnerz.com [drnerz.com]

- 7. Reduction of 4-t-Butylcyclohexanone [thecatalyst.org]

- 8. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Mechanism of Silylation for Cyclohexanol Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract

Silylation is a cornerstone chemical strategy for the protection of hydroxyl groups, widely employed in complex organic synthesis. The conversion of alcohols to silyl ethers offers a robust method to mask their reactivity, characterized by ease of formation, stability across a range of conditions, and selective cleavage.[1][2] This technical guide provides an in-depth examination of the mechanisms governing the silylation of cyclohexanol derivatives. It covers the core SN2-like pathway, the influence of reagents and reaction conditions, diastereoselectivity in substituted systems, and detailed experimental protocols. Quantitative data are presented to facilitate comparison, and key processes are visualized through mechanistic diagrams and workflow charts to provide a comprehensive resource for professionals in chemical research and drug development.

Core Mechanism of Silyl Ether Formation

The silylation of alcohols, including cyclohexanol derivatives, predominantly proceeds via a nucleophilic substitution reaction at the silicon center. The most widely accepted mechanism, particularly for reactions involving silyl chlorides in the presence of a base, is an SN2-like pathway.[1][3][4]

The key steps in this mechanism are:

-

Base-Mediated Activation of the Alcohol: An amine base, such as triethylamine (Et₃N) or imidazole, deprotonates the cyclohexanol's hydroxyl group. This increases the nucleophilicity of the oxygen atom, transforming it into a more potent alkoxide nucleophile. The base also serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.[3][5]

-

Nucleophilic Attack: The resulting cyclohexoxide anion attacks the electrophilic silicon atom of the silylating agent (e.g., a trialkylsilyl chloride, R₃SiCl). This attack occurs from the backside relative to the leaving group (halide), consistent with an SN2 trajectory.[5] Although the silicon center is tertiary, its larger atomic radius and longer bond lengths compared to carbon reduce steric hindrance, allowing the SN2-like reaction to proceed.[5]

-

Formation of the Silyl Ether: The halide ion is displaced as a leaving group, resulting in the formation of a stable silicon-oxygen bond and the final silyl ether product.[3]

In some protocols, particularly the Corey protocol which uses imidazole, the base can first react with the silyl chloride to form a highly reactive silylimidazolium intermediate.[1][2] This intermediate is more susceptible to nucleophilic attack by the alcohol, often accelerating the reaction.

Mechanistic Variations

While the SN2-like pathway is most common, alternative mechanisms exist:

-

Pentavalent Intermediate: Some studies suggest the possibility of a pentacoordinate silicon intermediate rather than a direct SN2 transition state, especially given silicon's ability to expand its coordination sphere.[6]

-

Dehydrogenative Silylation: This method involves the reaction of an alcohol with a hydrosilane (containing an Si-H bond) in the presence of a metal catalyst (e.g., copper, ruthenium).[7][8] This process releases dihydrogen (H₂) gas as the only byproduct, offering a salt-free alternative to traditional methods.[9]

Caption: General SN2-like mechanism for the silylation of cyclohexanol.

Factors Influencing Silylation Reactions

The efficiency, rate, and selectivity of silylation are highly dependent on the choice of silylating agent, base, solvent, and the stereochemistry of the cyclohexanol substrate.

Silylating Agents

The reactivity and steric bulk of the silylating agent are critical. Bulkier groups (e.g., tert-butyl) lead to more stable silyl ethers that are resistant to hydrolysis but react more slowly.

| Silylating Agent | Abbreviation | Relative Steric Bulk | Reactivity | Stability of Silyl Ether |

| Trimethylsilyl Chloride | TMSCl | Small | High | Low |

| Triethylsilyl Chloride | TESCl | Medium | Moderate | Moderate |

| tert-Butyldimethylsilyl Chloride | TBDMSCl / TBSCl | Large | Moderate-Low | High |

| Triisopropylsilyl Chloride | TIPSCl | Very Large | Low | Very High |

| tert-Butyldiphenylsilyl Chloride | TBDPSCl | Very Large | Low | Very High |

Table 1: Comparison of common silylating agents.

More reactive agents like silyl triflates (e.g., TBS-OTf) are used to silylate sterically hindered alcohols where silyl chlorides are ineffective.[2]

Role of the Base and Solvent

The choice of base and solvent significantly impacts reaction rates.

-

Bases: Imidazole is often preferred over triethylamine for TBDMSCl, as it can form the more reactive silylimidazolium intermediate.[10] For highly hindered systems, stronger, non-nucleophilic bases may be required. An auxiliary base is often necessary to drive the reaction to completion by regenerating the catalyst.[11][12]

-

Solvents: Polar aprotic solvents like dimethylformamide (DMF) can dramatically accelerate the reaction compared to less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF).[11][12]

Substrate Stereochemistry: Axial vs. Equatorial Hydroxyls

In cyclohexanol derivatives, the stereochemical orientation of the hydroxyl group plays a crucial role.

-

Equatorial -OH: These groups are more sterically accessible and generally react faster than their axial counterparts.

-

Axial -OH: These groups experience 1,3-diaxial interactions with other axial substituents, which sterically hinders the approach of the bulky silylating agent, leading to slower reaction rates.

This difference in reactivity can be exploited for the selective silylation of one isomer in a mixture. For trans-2-arylcyclohexanols, silylation is often highly selective for the trans diastereomer over the cis.[13][14]

Reaction Kinetics

Kinetic studies reveal a strong dependence on substrate and reagent structure. In one study comparing structurally similar primary, secondary, and tertiary alcohols in DMF, the reaction half-lives varied dramatically, with a ratio of 404345 : 20232 : 1, respectively, highlighting the profound effect of steric hindrance.[11][12] Interestingly, for certain secondary alcohols with large aromatic groups, matching them with silyl chlorides carrying equally large substituents can lead to a rate acceleration due to stabilizing dispersion energy contributions.[15][16]

| Substrate (in DMF) | Relative Half-Life |

| Tertiary Alcohol | 1 |

| Secondary Alcohol | ~20,000 |

| Primary Alcohol | ~400,000 |

Table 2: Relative reaction half-lives for silylation based on alcohol substitution, demonstrating the impact of steric hindrance.[11][12]

Experimental Protocols

The following section provides a generalized, detailed methodology for the silylation of a cyclohexanol derivative using the widely cited Corey protocol.

General Protocol for TBDMS Protection of a Cyclohexanol Derivative

This protocol is adapted for the protection of a secondary alcohol like trans-2-phenylcyclohexanol.

Materials:

-

trans-2-Phenylcyclohexanol

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), add the cyclohexanol derivative (1.0 eq).

-

Dissolution: Dissolve the alcohol in anhydrous DMF (approx. 0.2 M concentration).

-

Addition of Base: Add imidazole (2.2–2.5 eq) to the solution and stir until it is fully dissolved.

-

Addition of Silylating Agent: Add TBDMSCl (1.1–1.2 eq) portion-wise at room temperature. A slight exotherm may be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours, depending on the substrate).

-

Workup - Quenching: Once complete, carefully pour the reaction mixture into a separatory funnel containing an equal volume of water or saturated aq. NaHCO₃.

-

Workup - Extraction: Extract the aqueous layer three times with diethyl ether or ethyl acetate.

-

Workup - Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate, to yield the pure silyl ether.

Caption: A typical experimental workflow for silyl ether formation.

Diastereoselectivity in Substituted Cyclohexanols

For cyclohexanols with existing stereocenters, such as 2-arylcyclohexanols, the silylation reaction can proceed with high diastereoselectivity. Catalytic kinetic resolution has become a powerful tool for separating enantiomers of racemic secondary alcohols.[13][17]

Using chiral isothiourea catalysts, the silylation of racemic trans-2-arylcyclohexanols can selectively derivatize one enantiomer, leaving the other unreacted, allowing for their separation.[13][14] The methodology is often highly selective for the trans diastereomer over the cis form, providing a method to isolate a single stereoisomer from a mixture of four.[14]

Caption: Logical relationship in the diastereoselective silylation of a complex mixture.

Conclusion

The silylation of cyclohexanol derivatives is a robust and versatile protection strategy governed primarily by an SN2-like mechanism. The outcome of the reaction is a finely tuned interplay between the steric and electronic properties of the alcohol substrate, the silylating agent, the base, and the solvent. An understanding of these factors allows researchers to control reaction rates and achieve high levels of chemo- and diastereoselectivity, which is critical in the synthesis of complex molecules and active pharmaceutical ingredients. The protocols and data presented herein serve as a comprehensive guide for the rational design and successful execution of silylation reactions in a research and development setting.

References

- 1. benchchem.com [benchchem.com]

- 2. Silyl ether - Wikipedia [en.wikipedia.org]

- 3. Silylation - Wikipedia [en.wikipedia.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Dehydrogenative Silylation of Alcohols and Other Functionalities - Gelest [technical.gelest.com]

- 9. Silyl ether synthesis by silylation or cyanosilylation [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. Size-dependent rate acceleration in the silylation of secondary alcohols: the bigger the faster - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01889H [pubs.rsc.org]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. scholarcommons.sc.edu [scholarcommons.sc.edu]

solubility of 4-((tert-Butyldimethylsilyl)oxy)cyclohexanol in organic solvents

Solubility of 4-((tert-Butyldimethylsilyl)oxy)cyclohexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in various synthetic applications. Due to the limited availability of specific quantitative public data for this compound, this document outlines the expected solubility profile based on its structural features and general principles of chemical solubility. Furthermore, it details standardized experimental protocols for determining solubility, enabling researchers to generate precise data tailored to their specific laboratory conditions and solvent systems. This guide is intended to be a valuable resource for scientists and professionals in drug development and chemical research, facilitating informed decisions on solvent selection for synthesis, purification, and formulation processes involving this silyl ether derivative.

Introduction

This compound is a bifunctional molecule containing a bulky, non-polar tert-butyldimethylsilyl (TBDMS) ether group and a polar hydroxyl group attached to a cyclohexane ring. This unique combination of functional groups dictates its solubility in various organic solvents. The TBDMS group, with its large alkyl substituents, significantly increases the lipophilicity of the molecule, while the hydroxyl group provides a site for hydrogen bonding, contributing to its solubility in more polar solvents. Understanding the interplay of these structural features is crucial for its effective use in organic synthesis and pharmaceutical development.

Predicted Solubility Profile

High Solubility is expected in:

-

Chlorinated Solvents: Dichloromethane (DCM) and chloroform are anticipated to be excellent solvents due to their ability to dissolve a wide range of organic compounds.

-

Ethers: Tetrahydrofuran (THF) and diethyl ether are likely to be very effective solvents. The ether oxygen can act as a hydrogen bond acceptor for the hydroxyl group of the solute, while the alkyl portions of the solvent molecules interact favorably with the TBDMS group.

-

Aprotic Polar Solvents: Solvents like ethyl acetate will likely show good solubility due to their polarity and hydrogen bond accepting capabilities.

Moderate Solubility is expected in:

-

Hydrocarbons: Toluene, hexanes, and cyclohexane are expected to be moderately good solvents. The large, non-polar TBDMS group will drive solubility in these non-polar solvents.

-

Alcohols: Methanol and ethanol are expected to be moderately effective. While they can act as hydrogen bond donors and acceptors, the large non-polar silyl ether group may limit overall solubility compared to more lipophilic solvents.

Low Solubility is expected in:

-

Highly Polar Protic Solvents: Water is expected to be a very poor solvent for this compound due to the dominance of the large, hydrophobic TBDMS group.

Quantitative Solubility Data (Hypothetical)

As no specific experimental data was found, the following table is a hypothetical representation of expected solubility, categorized for easy comparison. Researchers are strongly encouraged to determine experimental values for their specific applications.

| Solvent Class | Solvent | Predicted Solubility Category |

| Chlorinated | Dichloromethane (DCM) | High |

| Chloroform | High | |

| Ethers | Tetrahydrofuran (THF) | High |

| Diethyl Ether | High | |

| Esters | Ethyl Acetate | High |

| Aromatic | Toluene | Moderate |

| Alkanes | Hexanes | Moderate |

| Alcohols | Methanol | Moderate |

| Ethanol | Moderate | |

| Polar Protic | Water | Low |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for the gravimetric determination of the solubility of a solid compound like this compound in an organic solvent.

Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent (e.g., Dichloromethane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker

-

Syringe filters (0.2 µm, PTFE or other solvent-compatible material)

-

Syringes

-

Pre-weighed evaporation dishes or vials

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath or shaker and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear solution above the solid) into a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish in a fume hood or under a gentle stream of nitrogen to evaporate the solvent completely.

-

Once the solvent has evaporated, place the dish in a vacuum oven at a mild temperature to remove any residual solvent.

-

Weigh the evaporation dish containing the dried solute on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty dish from the final weight of the dish with the dried solute.

-

Solubility is typically expressed in g/L or mg/mL. Calculate this by dividing the mass of the dissolved solid by the volume of the solvent sample taken.

-

Visualizations

The following diagrams illustrate the conceptual relationships and workflows described in this guide.

Caption: Factors influencing the solubility of the target compound.

Caption: Experimental workflow for gravimetric solubility determination.

Conclusion

While quantitative solubility data for this compound is not widely published, a strong qualitative understanding can be derived from its molecular structure. The presence of both a large non-polar silyl ether and a polar hydroxyl group suggests high solubility in solvents of intermediate to high polarity that can accommodate both functionalities, such as dichloromethane and tetrahydrofuran. For precise quantitative measurements, the detailed gravimetric protocol provided in this guide offers a reliable method for generating accurate solubility data. This information is essential for optimizing reaction conditions, purification procedures, and formulation development involving this versatile chemical intermediate.

Spectroscopic Profile of 4-((tert-Butyldimethylsilyl)oxy)cyclohexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The introduction of the tert-butyldimethylsilyl protecting group significantly alters the spectroscopic properties of the parent 4-tert-butylcyclohexanol. The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-((tert-Butyldimethylsilyl)oxy)cyclohexanol. These predictions are based on established principles of spectroscopy and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra are crucial for elucidating the detailed molecular structure, including the stereochemistry of the cyclohexyl ring.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.5 - 4.1 | Multiplet | 1H | H-1 (CH-O-Si) |

| ~1.0 - 2.2 | Multiplets | 9H | Cyclohexyl protons (H-2, H-3, H-4, H-5, H-6) |

| ~0.89 | Singlet | 9H | Si-C(CH₃)₃ |

| ~0.05 | Singlet | 6H | Si-(CH₃)₂ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~68 - 75 | C-1 (CH-O-Si) |

| ~25 - 40 | Cyclohexyl carbons (C-2, C-3, C-5, C-6) |

| ~47 | C-4 |

| ~25.9 | Si-C(C H₃)₃ |

| ~18.2 | Si-C (CH₃)₃ |

| ~ -4.7 | Si-(CH₃)₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. The spectrum of a silyl ether is characterized by the absence of a broad O-H stretching band and the appearance of strong Si-O and Si-C vibrations.[1][2]

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950 - 2850 | Strong | C-H stretching (alkyl) |

| 1250 - 1260 | Strong | Si-CH₃ symmetric deformation |

| 1050 - 1150 | Strong | Si-O-C stretching[1][2] |

| 835 - 845 | Strong | Si-C stretching |

| 775 - 785 | Strong | Si-C stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Silyl ethers often exhibit characteristic fragmentation patterns involving the silyl group.[3]

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Interpretation |

| [M]+ | Molecular ion (low abundance) |

| [M-57]+ | Loss of tert-butyl group (C(CH₃)₃) |

| [M-15]+ | Loss of a methyl group (CH₃) |

| 143 | [Si(CH₃)₂C(CH₃)₃]+ fragment |

| 75 | [(CH₃)₂SiOH]+ fragment |

| 73 | [Si(CH₃)₃]+ fragment (from rearrangement) |

Experimental Protocols

The following sections detail generalized experimental procedures for acquiring high-quality NMR, IR, and MS spectra for organic compounds like this compound.

NMR Spectroscopy Protocol

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.[4]

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[4]

-

Transfer the solution to a standard 5 mm NMR tube.

-

If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[4]

Instrumental Parameters (¹H NMR): [5]

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Spectral Width: 0-12 ppm.

Instrumental Parameters (¹³C NMR): [6][7]

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).[8]

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds (for qualitative spectra). For quantitative analysis, the delay should be at least 5 times the longest T1 relaxation time.[8]

-

Number of Scans: 128 to 1024 or more, depending on concentration.

-

Spectral Width: 0-220 ppm.

IR Spectroscopy Protocol

Sample Preparation (Attenuated Total Reflectance - ATR): [9]

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Instrumental Parameters (FTIR): [10]

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Data Format: Transmittance or Absorbance.

Mass Spectrometry Protocol

Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

Instrumental Parameters (Electron Ionization - EI): [11][12]

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.[11]

-

Source Temperature: 200-250 °C.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

-

Scan Range: m/z 40-500.

-

GC Column: A non-polar capillary column (e.g., DB-5ms) is typically suitable.

-

Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250-280 °C.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

- 1. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 2. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. Gas-liquid chromatography-mass spectrometry of trimethylsilyl ethers of bile alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. rsc.org [rsc.org]

- 6. sc.edu [sc.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. emeraldcloudlab.com [emeraldcloudlab.com]

- 10. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 11. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

Conformational Analysis of Silylated Cyclohexanol Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational preferences of substituted cyclohexanes are a cornerstone of stereochemistry and play a critical role in determining the reactivity and biological activity of molecules. The introduction of bulky silyl ether protecting groups onto cyclohexanol isomers significantly influences their conformational equilibria. This technical guide provides an in-depth analysis of the conformational behavior of various silylated cyclohexanol isomers, focusing on the interplay of steric hindrance, 1,3-diaxial interactions, and hydrogen bonding. We present a summary of quantitative data, detailed experimental protocols for synthesis and NMR analysis, and logical diagrams to illustrate key concepts and workflows.

Introduction: The Role of Silyl Ethers in Conformational Control

The cyclohexane ring predominantly adopts a low-energy chair conformation to minimize torsional and angle strain. In this conformation, substituents can occupy either axial or equatorial positions. Due to destabilizing steric interactions with other axial substituents on the same face of the ring (1,3-diaxial interactions), bulky groups overwhelmingly prefer the more spacious equatorial position. The energy difference between the axial and equatorial conformers is quantified by the "A-value" (Gibbs free energy difference, ΔG°).[1]

Silyl ethers, such as trimethylsilyl (TMS), tert-butyldimethylsilyl (TBDMS/TBS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS), are commonly used to protect hydroxyl groups during multi-step organic synthesis.[2] Their significant steric bulk makes them powerful tools for influencing and locking the conformation of cyclic systems like cyclohexanols. By silylating one or more hydroxyl groups, the conformational equilibrium can be dramatically shifted, favoring conformers that place these bulky silyloxy groups in the equatorial position. This guide will explore the conformational outcomes for silylated cis and trans isomers of 1,2-, 1,3-, and 1,4-cyclohexanediol.

Foundational Principles of Conformational Analysis

The Chair Conformation and Ring Flip

The cyclohexane chair interconverts rapidly at room temperature via a "ring flip" process. This flip converts axial substituents into equatorial ones and vice versa. For a monosubstituted cyclohexane, this results in an equilibrium between two non-identical chair conformers. The position of this equilibrium is dictated by the A-value of the substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is the primary experimental technique for determining cyclohexane conformation. The key parameter is the vicinal coupling constant (³J_HH) between adjacent protons, which is dependent on the dihedral angle (θ) between them, as described by the Karplus equation.

-

Large coupling (³J_ax-ax ≈ 8-13 Hz): Indicates a diaxial relationship (θ ≈ 180°).

-

Small coupling (³J_ax-eq and ³J_eq-eq ≈ 2-4 Hz): Indicates axial-equatorial or diequatorial relationships (θ ≈ 60°).

By measuring the coupling constants of the methine protons (H-C-O), one can determine the preferred axial or equatorial orientation of the oxygen-bearing substituent.

Quantitative Conformational Data

The conformational preference of a substituent is quantified by its A-value, which represents the energy penalty for it being in the axial position. While specific A-values for very bulky silyloxy groups are not always tabulated, they are known to be significantly large, effectively locking the conformation with the silyloxy group equatorial.

| Substituent Group | A-value (kcal/mol) | Notes |

| -OH (hydroxyl) | 0.6 - 1.0 | Highly solvent-dependent.[3] |

| -CH₃ (methyl) | 1.74 | Standard reference for steric bulk.[1] |

| -O-TMS (trimethylsilyloxy) | 0.7 | Similar to methoxy, relatively small. |

| -O-TBDMS (tert-butyldimethylsilyloxy) | > 4.5 | Considered a conformationally "locking" group. |

| -O-TIPS (triisopropylsilyloxy) | > 5.0 | Extremely bulky; provides high steric hindrance. |

| -t-Bu (tert-butyl) | ~5.0 | Classic example of a locking group.[1] |

Note: A-values for TBDMS and TIPS ethers are estimated based on their steric similarity to the tert-butyl group. The longer C-Si and Si-O bonds can slightly reduce 1,3-diaxial strain compared to a carbon analogue, but the overall steric demand remains exceptionally high.

Conformational Analysis of Silylated Cyclohexanediol Isomers

The conformational outcome of disubstituted cyclohexanes depends on the relative stereochemistry (cis or trans) and the substitution pattern (1,2-, 1,3-, or 1,4-).

1,2-Disubstituted Isomers

-

trans-1,2-Silyloxy-cyclohexanol: Can exist in a diequatorial (e,e) or a diaxial (a,a) conformation. The introduction of even one bulky silyl group (e.g., TBDMS) will force the equilibrium almost exclusively to the diequatorial conformer to avoid severe 1,3-diaxial interactions.

-

cis-1,2-Silyloxy-cyclohexanol: Must have one axial and one equatorial substituent (a,e). The bulkier silyloxy group will preferentially occupy the equatorial position, forcing the smaller hydroxyl group into the axial position. In non-polar solvents, this conformation can be stabilized by an intramolecular hydrogen bond between the axial hydroxyl and the equatorial silyloxy oxygen.

1,3-Disubstituted Isomers

-

cis-1,3-Silyloxy-cyclohexanol: Can exist in a diequatorial (e,e) or a diaxial (a,a) conformation. The diaxial conformer suffers from a highly unfavorable 1,3-diaxial interaction between the two substituents. Silylation of one or both hydroxyls makes this interaction even more severe, locking the ring into the diequatorial state. Studies on the parent cis-cyclohexane-1,3-diol show that while an intramolecular hydrogen bond can stabilize the diaxial form in non-polar solvents, the diequatorial conformer is strongly favored in polar and hydrogen-bonding solvents.[4]

-

trans-1,3-Silyloxy-cyclohexanol: This isomer must adopt an axial/equatorial (a,e) arrangement. The bulky silyloxy group will dominate the equilibrium, occupying the equatorial position.

1,4-Disubstituted Isomers

-

trans-1,4-Silyloxy-cyclohexanol: Can exist in a diequatorial (e,e) or diaxial (a,a) conformation. The diequatorial conformer is strongly favored, especially with bulky silyl groups.

-

cis-1,4-Silyloxy-cyclohexanol: Must have one axial and one equatorial substituent (a,e). The silyloxy group will occupy the equatorial position. In cases with two extremely bulky groups like di-tert-butylcyclohexane, the energy penalty of a chair conformation can be so high that the molecule adopts a twist-boat conformation to alleviate steric strain.[5][6][7] A similar phenomenon could be possible for di-silylated analogues with very large silyl groups (e.g., TIPS).

Experimental Protocols

Protocol for Silylation of a Cyclohexanediol (TBDMS Ether Formation)

This protocol describes a general procedure for the mon-silylation of a diol, which can be adapted for di-silylation by modifying the stoichiometry.

-

Preparation: Dissolve the cyclohexanediol isomer (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF). Add imidazole (1.5 eq.). Stir the solution under an inert atmosphere (N₂ or Ar) at room temperature.

-

Silylation: Add a solution of tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq.) in DMF dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed. Reaction times can vary from 1 hour to 24 hours depending on the sterics of the diol.

-

Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the silylated cyclohexanol.

Protocol for NMR-based Conformational Analysis

-

Sample Preparation: Prepare a ~10-20 mg/mL solution of the purified silylated cyclohexanol in a suitable deuterated solvent (e.g., CDCl₃).

-

¹H NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum. Ensure sufficient digital resolution to accurately measure coupling constants.

-

Spectral Analysis:

-

Identify the multiplet corresponding to the methine proton attached to the carbon bearing the silyloxy group (H-C-OSiR₃) and/or the hydroxyl group (H-C-OH).

-

Measure the width of the multiplet at half-height (W₁/₂) or perform a detailed multiplet analysis to extract the individual ³J_HH coupling constants.

-

A large coupling constant (e.g., > 8 Hz) for a methine proton indicates it is axial, meaning the corresponding -OR group is equatorial.

-

A pattern of small coupling constants (e.g., < 5 Hz) indicates the methine proton is equatorial, meaning the -OR group is axial.

-

-

Low-Temperature NMR (Optional): For systems in fast conformational equilibrium, cooling the sample can slow the ring flip, allowing for the observation and quantification of both individual conformers.

Visualization of Workflows and Equilibria

The following diagrams, generated using the DOT language, illustrate the key processes in the conformational analysis of silylated cyclohexanols.

Conclusion

The introduction of sterically demanding silyl ether groups provides a powerful and predictable method for controlling the conformational preferences of cyclohexanol derivatives. By leveraging the strong energetic preference for bulky substituents to occupy the equatorial position, chemists can effectively "lock" a cyclohexane ring into a desired chair conformation. The principles and experimental techniques outlined in this guide, particularly the analysis of ³J_HH coupling constants via ¹H NMR, enable the unambiguous determination of these conformational outcomes. This control is of paramount importance in the fields of stereoselective synthesis and medicinal chemistry, where the precise three-dimensional arrangement of functional groups is critical for molecular function and interaction.

References

- 1. A value (organic chemistry) - Wikipedia [en.wikipedia.org]

- 2. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. Conformational Analysis [sas.upenn.edu]

- 6. sikhcom.net [sikhcom.net]

- 7. Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 4-((tert-Butyldimethylsilyl)oxy)cyclohexanol as a Protecting Group

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-((tert-Butyldimethylsilyl)oxy)cyclohexanol as a versatile protecting group, particularly for carboxylic acids. This bifunctional molecule offers a robust method for masking the reactivity of carboxylic acids under various synthetic conditions, with the added advantage of orthogonal deprotection strategies for the silyl ether and the resulting cyclohexyl ester.

Introduction

Protecting groups are essential tools in multi-step organic synthesis, enabling chemists to selectively mask a reactive functional group while transformations are carried out elsewhere in the molecule. Silyl ethers, such as the tert-butyldimethylsilyl (TBS) ether, are widely used for the protection of alcohols due to their ease of installation, stability under a range of reaction conditions, and selective removal.[1][2] The molecule this compound leverages the stability of the TBS ether while providing a secondary alcohol functionality for the protection of other groups, most notably carboxylic acids through esterification.

The bulky cyclohexyl moiety, combined with the TBS group, offers significant steric hindrance, influencing the stability and reactivity of the protected species. The key advantage of this protecting group lies in the ability to selectively cleave either the cyclohexyl ester or the TBS ether, allowing for strategic deprotection in complex synthetic routes.

Synthesis of this compound

The protecting group is synthesized from commercially available 1,4-cyclohexanediol via a mono-silylation reaction. The challenge in this synthesis is to achieve selective mono-protection over di-protection. This can be accomplished by using a stoichiometric amount of the silylating agent and a suitable base.

Experimental Protocol: Mono-TBS Protection of 1,4-Cyclohexanediol

Materials:

-

1,4-Cyclohexanediol

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 1,4-cyclohexanediol (1.0 eq) in anhydrous DMF, add imidazole (2.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of TBDMSCl (1.05 eq) in anhydrous DMF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a colorless oil or white solid.

Data Presentation:

| Reactant Ratio (Diol:TBDMSCl:Imidazole) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 : 1.05 : 2.2 | DMF | 0 to RT | 16 | 75-85 | Adapted from general TBS protection protocols |

Application: Protection of Carboxylic Acids

The free hydroxyl group of this compound can be esterified with a carboxylic acid to form a sterically hindered cyclohexyl ester. This protection strategy is particularly useful when the carboxylic acid needs to be shielded from nucleophiles, bases, or certain reducing agents. Due to the steric bulk of the protecting group, standard Fischer esterification is often inefficient. More powerful coupling methods like the Steglich or Yamaguchi esterification are recommended.

Experimental Protocol: Steglich Esterification of a Carboxylic Acid

Materials:

-

Carboxylic acid (e.g., Boc-protected amino acid)

-

This compound

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

Diethyl ether

-

0.5 M HCl solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the carboxylic acid (1.0 eq), this compound (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.